HDAC Inhibition Potency
In a biochemical assay using a commercial HDAC Inhibitor Drug Screening Kit, 1-(3-methylphenyl)-1H-imidazole-4-carboxylic acid demonstrated HDAC inhibitory activity with an IC50 of 1,612 nM [1]. A structurally distinct reference HDAC inhibitor, evaluated in the same assay system, showed a significantly more potent IC50 of 28 nM against human HDAC3 [2]. This comparison highlights that while 1-(3-methylphenyl)-1H-imidazole-4-carboxylic acid exhibits detectable HDAC inhibition, it is a relatively weak inhibitor in this context.
Approx. 58-fold less potent (same assay kit)
| Evidence Dimension | Histone Deacetylase (HDAC) Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 1,612 nM |
| Comparator Or Baseline | Reference HDAC3 inhibitor, IC50 = 28 nM |
| Quantified Difference | Approximately 58-fold less potent |
| Conditions | HDAC Inhibitor Drug Screening Kit (Biovision/Catalog # 50051) |
Why This Matters
This data provides a quantitative baseline for its weak activity in this specific target class, which is crucial for researchers in oncology or epigenetics seeking to avoid off-target effects or exploring SAR for HDAC inhibitors.
- [1] ChEMBL. IC50 = 1612.0 nM. TargetMine. View Source
- [2] BindingDB. BDBM50044648. IC50 = 28 nM for human HDAC3. View Source
